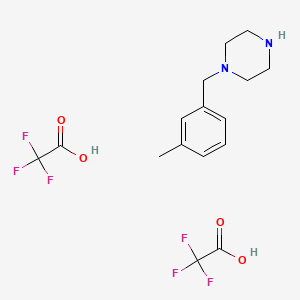

1-(3-Methylbenzyl)piperazine bis(trifluoroacetate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

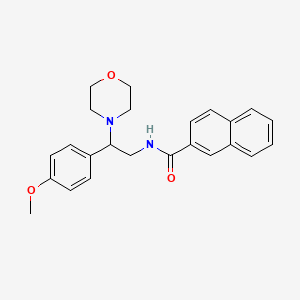

“1-(3-Methylbenzyl)piperazine” is an organic compound with the empirical formula C12H18N2 . It’s a derivative of benzylpiperazine and has been sold as a designer drug . The CAS number for this compound is 5321-48-2 .

Molecular Structure Analysis

The molecular weight of “1-(3-Methylbenzyl)piperazine” is 190.28 . The InChI code for this compound is 1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3 .Physical And Chemical Properties Analysis

The compound is a solid with a refractive index of n20/D 1.5400 (lit.) and a density of 1.001 g/mL at 25 °C (lit.) . It has a boiling point of 256-257 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation for Antimicrobial Activity

Research conducted by Jadhav et al. (2017) involved the synthesis of a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides among other substitutions. These compounds were evaluated for their antimicrobial activities, showing moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).

Coordination Polymers and Ligand Geometry

Beeching et al. (2014) explored the preparation of Ag(I) coordination polymers using bis-(cyanobenzyl)piperazine ligands, which resulted in structures with varied dimensionality influenced by ligand geometry, stoichiometry, and the nature of coordinating anions and solvent molecules. This study highlights the application of piperazine derivatives in the construction of complex coordination polymers with potential applications in materials science (Beeching, Hawes, Turner, & Batten, 2014).

Antimigraine Drug Synthesis

A noteworthy application is in the synthesis of antimigraine drugs, as demonstrated by Narsaiah and Kumar (2010), who achieved the synthesis of the antimigraine drug lomerizine with high yields. This process underscores the role of piperazine derivatives in pharmaceutical manufacturing (Narsaiah & Kumar, 2010).

Biological Activities of Piperazine Derivatives

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed significant antibacterial efficacy and biofilm inhibition activities. These compounds were also studied for their inhibitory activity against MurB enzyme, a target for antibacterial drug discovery (Mekky & Sanad, 2020).

DNA Binding and Antibacterial Activity

Jayamani et al. (2014) synthesized mononuclear copper(II) complexes of acyclic Schiff's base ligands, demonstrating their DNA binding, cleavage activity, and antibacterial properties. This research illustrates the multifunctional capacity of piperazine derivatives in bioinorganic chemistry and potential therapeutic applications (Jayamani, Thamilarasan, Sengottuvelan, Manisankar, Kang, Kim, & Ganesan, 2014).

Wirkmechanismus

Safety and Hazards

The compound is classified under GHS07 and has the following hazard statements: H302 - H315 - H319 - H335 . This means it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Eigenschaften

IUPAC Name |

1-[(3-methylphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2C2HF3O2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14;2*3-2(4,5)1(6)7/h2-4,9,13H,5-8,10H2,1H3;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEDNEKJSKANID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2885995.png)

![1-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-3-phenylthiourea](/img/structure/B2886001.png)

![5-[(2-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886003.png)

![2,7-Dimethyl-pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2886006.png)

![1-[(2-Methoxyphenyl)methyl]-3-methylurea](/img/structure/B2886007.png)

![(E)-1-[benzyl(2-hydroxyethyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B2886014.png)

![1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2886016.png)

![1-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2886017.png)